5-Iodo-1-pentyne

Catalog No.
S1911022
CAS No.
2468-55-5
M.F
C5H7I
M. Wt
194.01 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
5-Iodo-1-pentyne

CAS Number

2468-55-5

Product Name

5-Iodo-1-pentyne

IUPAC Name

5-iodopent-1-yne

Molecular Formula

C5H7I

Molecular Weight

194.01 g/mol

InChI

InChI=1S/C5H7I/c1-2-3-4-5-6/h1H,3-5H2

InChI Key

SEHFYZRHGUPLSY-UHFFFAOYSA-N

SMILES

C#CCCCI

Canonical SMILES

C#CCCCI

Organic Synthesis Building Block

One primary application of 5-iodo-1-pentyne is as a building block in organic synthesis. The presence of both the alkyne and the iodine group makes it a versatile reagent for various coupling reactions. The alkyne functionality can participate in Sonogashira coupling, allowing for the formation of carbon-carbon bonds with various aryl and vinyl halides PubChem, Silane, (5-iodo-1-pentynyl)trimethyl-: . The iodine atom, on the other hand, can be readily substituted through cross-coupling reactions, enabling the introduction of diverse functional groups into the molecule [ScienceDirect, Sonogashira Coupling Reactions]. This versatility allows researchers to utilize 5-iodo-1-pentyne as a starting material for synthesizing complex organic molecules with desired properties.

5-Iodo-1-pentyne is an organic compound with the molecular formula C5H7I\text{C}_5\text{H}_7\text{I} and a molecular weight of approximately 194.01 g/mol. It belongs to the class of alkynes, characterized by the presence of at least one carbon-carbon triple bond. Specifically, 5-Iodo-1-pentyne features an iodine atom attached to the terminal carbon of a five-carbon alkyne chain. This structural configuration imparts unique chemical properties, making it valuable in various synthetic and biological applications .

  • Substitution Reactions: The iodine atom can be replaced by other nucleophiles, leading to the formation of different substituted alkynes. Common reagents for these reactions include sodium azide and potassium cyanide.
  • Addition Reactions: The carbon-carbon triple bond can react with hydrogen halides (e.g., hydrogen chloride or hydrogen bromide) to yield haloalkenes or dihaloalkanes.
  • Oxidation Reactions: The compound can be oxidized to form carbonyl compounds, such as aldehydes and ketones, using oxidizing agents like potassium permanganate or chromium trioxide .

Research indicates that derivatives of 5-Iodo-1-pentyne exhibit potential biological activities, particularly in the field of medicinal chemistry. Some studies have explored its role as a probe in biochemical assays and its interactions with various enzymes, suggesting possible applications in drug development and cancer research . The specific mechanisms through which these compounds exert their biological effects are still under investigation.

5-Iodo-1-pentyne can be synthesized through several methods:

  • Direct Halogenation: A common method involves the reaction of 1-pentyne with iodine in the presence of a base such as potassium hydroxide. This reaction typically yields 5-Iodo-1-pentyne as an intermediate product, which is then isolated and purified .
  • Alternative Synthetic Routes: Other methods may involve the use of advanced catalysts and optimized reaction conditions to enhance yield and purity, particularly in industrial settings .

5-Iodo-1-pentyne serves multiple purposes across various fields:

  • Organic Synthesis: It is widely used as a building block in organic synthesis, particularly for constructing complex molecules and natural products.
  • Biochemical Research: The compound is utilized in studies related to enzyme mechanisms and as a biochemical probe.
  • Pharmaceutical Development: Derivatives have been investigated for their potential anticancer properties and other therapeutic applications.
  • Industrial Use: It finds application in the production of specialty chemicals and materials .

Interaction studies involving 5-Iodo-1-pentyne focus on its reactivity with various nucleophiles and electrophiles. These studies help elucidate its role in substitution and addition reactions, providing insights into its potential applications in synthetic chemistry. Understanding these interactions is crucial for developing new compounds with desired biological activities or chemical properties .

Several compounds share structural similarities with 5-Iodo-1-pentyne:

Compound NameMolecular FormulaNotable Characteristics
1-Iodo-4-pentyneC5H9IIodine positioned on the fourth carbon
5-Chloro-1-pentyneC5H7ClChlorine instead of iodine
6-Iodo-1-hexyneC6H9IIodine attached to the sixth carbon
4-Bromo-1-butyneC4H7BrBromine instead of iodine

Uniqueness

The uniqueness of 5-Iodo-1-pentyne lies in its specific structural configuration, particularly the positioning of the iodine atom at the terminal end of a five-carbon chain. This arrangement allows it to participate in a diverse range of

XLogP3

2.6

GHS Hazard Statements

Aggregated GHS information provided by 39 companies from 2 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H225 (97.44%): Highly Flammable liquid and vapor [Danger Flammable liquids];
H314 (100%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Flammable

Flammable;Corrosive

Wikipedia

5-Iodo-1-pentyne

Dates

Modify: 2023-08-16

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